Benzyl-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-YL)-amine

Description

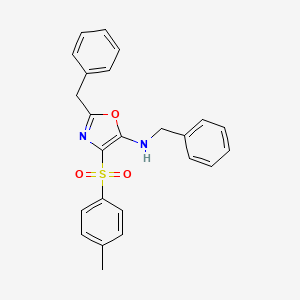

Benzyl-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-YL)-amine is a heterocyclic oxazole derivative characterized by a central oxazole ring substituted at the 4-position with a toluene-4-sulfonyl group and at the 2- and 5-positions with benzyl groups.

Properties

IUPAC Name |

N,2-dibenzyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-18-12-14-21(15-13-18)30(27,28)24-23(25-17-20-10-6-3-7-11-20)29-22(26-24)16-19-8-4-2-5-9-19/h2-15,25H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZQVVRJWJJZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CC3=CC=CC=C3)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-YL)-amine, with the chemical formula CHNOS and CAS Number 313551-99-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxazole ring and a sulfonamide group, which are known for their biological relevance. The presence of these functional groups may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 422.50 g/mol |

| CAS Number | 313551-99-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Detailed methodologies can be found in the literature, although specific protocols for this compound may not be widely published.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, a study evaluating various benzothiazole derivatives showed that certain modifications led to enhanced cytotoxic effects against non-small cell lung cancer and melanoma cell lines. The most potent compounds in this series demonstrated GI50 values as low as 0.1 µM against specific cancer cell lines, suggesting a promising therapeutic potential for similar structures .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with tumor growth. Compounds with sulfonamide groups often interact with carbonic anhydrase or other target proteins, leading to altered cellular processes that inhibit proliferation and induce apoptosis in cancer cells.

Case Studies

- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the efficacy of related compounds against various cancer cell lines. These studies typically assess cell viability using assays such as MTT or SRB, revealing significant dose-dependent responses.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related oxazole derivatives have provided insights into how modifications at specific positions influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance potency against certain cancer types .

- Comparative Studies : Comparative analyses with established chemotherapeutic agents highlight the potential advantages of this compound in terms of selectivity and reduced side effects, warranting further exploration in preclinical models.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The toluene-4-sulfonyl group (common in ) enhances binding to sulfonamide-sensitive targets like 5-HT6 receptors by mimicking endogenous sulfated biomolecules. Benzyl vs.

Synthetic Flexibility :

- The 5-position amine in these compounds allows for modular derivatization (e.g., reductive amination ), enabling rapid generation of analogs with varied pharmacokinetic profiles.

Thermodynamic and Kinetic Stability: Compounds with electron-withdrawing sulfonyl groups (e.g., toluene-4-sulfonyl) exhibit higher thermal stability compared to non-sulfonylated oxazoles, as inferred from similar sulfonamide systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.